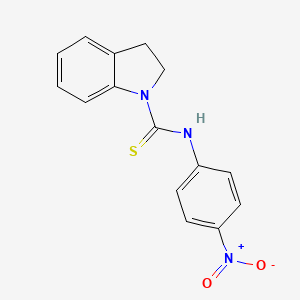![molecular formula C18H20N2O3S B5887796 methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5887796.png)
methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate, also known as MBAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. It has also been shown to modulate the immune system, potentially enhancing the body's ability to fight off infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is its broad-spectrum activity against cancer cells and microorganisms, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, its potential toxicity and side effects need to be further evaluated before it can be considered for clinical use.
Orientations Futures
There are several future directions for research on methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate, including the development of new synthetic methods to improve its yield and purity, the evaluation of its potential as a drug candidate for the treatment of cancer and infectious diseases, and the exploration of its mechanism of action and potential side effects. Additionally, the development of new derivatives and analogs of methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate may lead to the discovery of even more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is a promising chemical compound with significant potential for scientific research and drug development. Its broad-spectrum activity against cancer cells and microorganisms, as well as its potential to modulate the immune system, make it a valuable candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential toxicity before it can be considered for clinical use.
Méthodes De Synthèse
Methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate can be synthesized through a multistep process involving the reaction of 3-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 4-bromoacetophenone. The final step involves the reaction of the intermediate product with methyl iodide. This synthesis method has been optimized to produce high yields of methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate with high purity.
Applications De Recherche Scientifique
Methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
methyl 2-[4-[(3-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-5-3-4-14(10-16)12-19-18(24)20-15-8-6-13(7-9-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQYUSIMCJCILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)
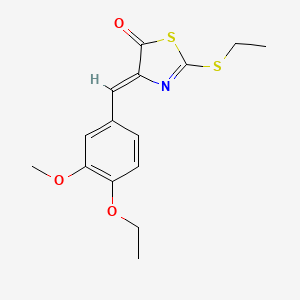
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
methylene diacetate](/img/structure/B5887748.png)
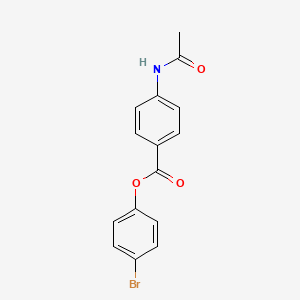
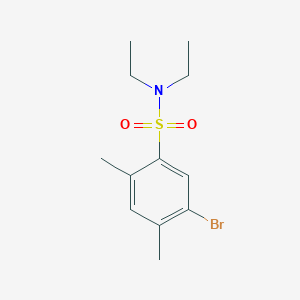
![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![N-(4-{[(2-furylmethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5887771.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)
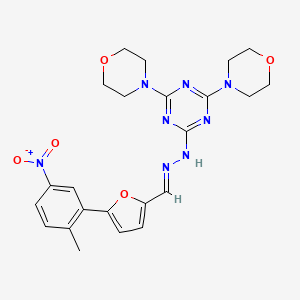
![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)
![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)
